4-(2-Bromo-4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(2-Bromo-4-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12BrNO. It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets
Preparation Methods
The synthesis of 4-(2-Bromo-4-methylphenyl)pyrrolidin-2-one typically involves the reaction of 2-bromo-4-methylbenzoyl chloride with pyrrolidine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-(2-Bromo-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-(2-Bromo-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidin-2-one ring allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity . This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the target site .
Comparison with Similar Compounds
4-(2-Bromo-4-methylphenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
4-(4-Fluorophenyl)pyrrolidin-2-one: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
4-(2-Chlorophenyl)pyrrolidin-2-one:
4-(4-Methylphenyl)pyrrolidin-2-one: This compound lacks the halogen substituent, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
4-(2-bromo-4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-3-9(10(12)4-7)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) |
InChI Key |
ILPLTXUCTKTYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(=O)NC2)Br |
Origin of Product |
United States |
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